molecular formula C20H18N6O2S B2743320 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 1396879-65-4

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Número de catálogo: B2743320
Número CAS: 1396879-65-4
Peso molecular: 406.46
Clave InChI: MQUIQFNNXYPMNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a hybrid heterocyclic scaffold combining pyridazinone, imidazole, and thiazole moieties. Key structural attributes include:

  • Pyridazinone core: A 6-oxopyridazin-1(6H)-yl group, a lactam structure known for hydrogen-bonding interactions in biological systems.
  • Thiazolecarboxamide side chain: A 4-methyl-2-phenylthiazole-5-carboxamide group linked via an ethyl bridge, contributing to lipophilicity and steric bulk.

Propiedades

IUPAC Name

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-14-18(29-20(23-14)15-5-3-2-4-6-15)19(28)22-10-12-26-17(27)8-7-16(24-26)25-11-9-21-13-25/h2-9,11,13H,10,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUIQFNNXYPMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S with a molecular weight of 399.5 g/mol. The compound features several functional groups, including an imidazole ring, a pyridazine moiety, and a thiazole structure, which contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and imidazole derivatives. For instance, in vitro assays have demonstrated that related thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. A study reported that thiazole derivatives induced G2/M phase cell cycle arrest and apoptosis in breast cancer cells, with IC50 values indicating potent activity (e.g., 52 nM in MCF-7 cells) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound AMCF-752
Compound BMDA-MB-23174
Compound CNIH/3T3>1000

Antifungal Activity

Compounds similar to the target molecule have shown antifungal properties. A series of thiazole derivatives were tested against Candida albicans and Candida parapsilosis, revealing minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. For example, one derivative demonstrated an MIC of 1.23 μg/mL against C. parapsilosis .

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundTarget FungusMIC (μg/mL)
Compound DC. albicans2.5
Compound EC. parapsilosis1.23

The mechanism by which these compounds exert their biological effects involves interaction with key cellular targets. For anticancer activity, compounds may disrupt microtubule formation, leading to mitotic catastrophe, as evidenced by immunofluorescence studies showing tubulin targeting . In antifungal activity, inhibition of ergosterol synthesis via CYP51 enzyme interaction has been noted, reducing fungal growth significantly .

Case Studies

  • Antiproliferative Effects : In a study involving a series of thiazole derivatives, it was found that specific modifications to the thiazole ring enhanced the antiproliferative activity against breast cancer cells while maintaining low cytotoxicity to normal cells (IC50 > 1000 nM in NIH/3T3 cell line) .
  • Antifungal Efficacy : Another investigation into thiazole derivatives indicated that compounds inhibited ergosterol synthesis by over 80% after 48 hours of exposure, showcasing their potential as antifungal agents .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • SNB-19
  • OVCAR-8
  • NCI-H40

Percent growth inhibitions (PGIs) observed were substantial, suggesting a strong anticancer activity profile . The mechanism of action may involve the disruption of cellular processes or interactions with specific molecular targets related to cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Initial studies suggest that it possesses moderate activity against:

  • Staphylococcus aureus
  • Escherichia coli

These findings indicate its potential use in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Anticancer Studies : A study published in ACS Omega detailed the design and synthesis of related compounds that showed promising anticancer activities, leading to further investigations into similar structures .
  • Antimicrobial Evaluation : Research on derivatives of related compounds indicated their efficacy against various microbial strains, paving the way for new therapeutic strategies .

Comparación Con Compuestos Similares

Structural Analogs in Patented Compounds ()

The compound shares similarities with patented thiazolecarboxamide derivatives featuring imidazole-containing linkers. Key differences include:

Feature Target Compound Patent Analogues
Linker Length Ethyl bridge (-CH2-CH2-) Propyl bridge (-CH2-CH2-CH2-) in analogues (e.g., 2-[6-[3-(1H-Imidazol-1-yl)propyl]amino]-2-pyridinyl]amino]-N-(4-methoxyphenyl)-5-thiazolecarboxamide)
Aryl Substituents 4-Methyl-2-phenylthiazole Variants include 4-methoxyphenyl, 4-phenoxyphenyl, and 2-chloro-6-methylphenyl
Pyridazine/Imidazole Attachment Direct linkage of imidazole to pyridazinone Imidazole attached via propylamino linker to pyridine in analogues

Implications :

  • 4-Methyl-2-phenylthiazole substituent increases lipophilicity (logP) relative to polar methoxy or phenoxy groups, influencing membrane permeability .

Key Differences :

  • Intermediate Functionalization: Use of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in highlights the role of pyrazole intermediates for imidazole derivatization, a strategy that may apply to the target compound’s synthesis .
  • Purification : Ethyl acetate extraction and Na2SO4 drying () are standard, but the target compound’s imidazole-thiazole hybrid may require advanced chromatographic techniques for isolation.

Pharmacological Potential ()

While direct bioactivity data for the target compound is absent, structurally related 5-oxo-imidazole derivatives exhibit growth inhibitory activity against microbes (e.g., E. coli, S. aureus) . The pyridazinone and thiazole groups in the target compound suggest similar mechanisms, such as:

  • Enzyme inhibition (e.g., dihydrofolate reductase or bacterial topoisomerases).
  • Metal chelation via imidazole nitrogen atoms.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis of structurally analogous compounds (e.g., imidazo-pyridazinone derivatives) typically involves multi-step reactions. Key steps include:

  • Nucleophilic substitution for introducing imidazole or thiazole moieties (e.g., using K₂CO₃ as a base in DMF at room temperature) .
  • Coupling reactions to link pyridazinone and thiazole-carboxamide groups via ethyl spacers (e.g., alkylation or amide bond formation under inert atmospheres) .
  • Optimization strategies : Vary solvents (DMF vs. THF), catalysts (e.g., Pd for cross-coupling), and stoichiometric ratios of intermediates to improve yield (target >70%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., imidazole proton integration at δ 7.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed [M+H]⁺) .

Q. What preliminary biological assays are suitable for evaluating pharmacological potential?

  • In vitro enzyme inhibition assays : Screen against kinases or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric substrates .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized protocols : Replicate assays under controlled pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Stability testing : Monitor compound degradation via HPLC over 24–72 hours in buffer systems .
  • Meta-analysis : Compare data from structurally similar compounds (e.g., pyridazinone derivatives in ) to identify structure-activity trends.

Q. What computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities with targets (e.g., imidazole interactions with ATP-binding pockets) .
  • MD simulations : Assess protein-ligand complex stability over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity data .

Q. How can synthetic byproducts or impurities be characterized and minimized?

  • LC-MS/MS : Identify impurities (e.g., unreacted intermediates) using fragmentation patterns .
  • Process optimization : Introduce scavenger resins or gradient recrystallization to remove sulfonic acid byproducts .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent, and catalyst interactions .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : Test hydrochloride or sodium salts for enhanced aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .
  • LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) while monitoring permeability (Caco-2 assays) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.